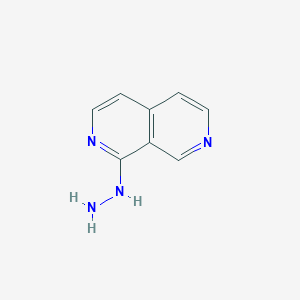

1-Hydrazinyl-2,7-naphthyridine

描述

Structure

3D Structure

属性

分子式 |

C8H8N4 |

|---|---|

分子量 |

160.18 g/mol |

IUPAC 名称 |

2,7-naphthyridin-1-ylhydrazine |

InChI |

InChI=1S/C8H8N4/c9-12-8-7-5-10-3-1-6(7)2-4-11-8/h1-5H,9H2,(H,11,12) |

InChI 键 |

DNGYZNIEIKHPCD-UHFFFAOYSA-N |

规范 SMILES |

C1=CN=CC2=C1C=CN=C2NN |

产品来源 |

United States |

Synthetic Methodologies for 1 Hydrazinyl 2,7 Naphthyridine and Its Derivatives

Precursor Synthesis Strategies for the 2,7-Naphthyridine (B1199556) Core

The construction of the 2,7-naphthyridine scaffold is a crucial first step in the synthesis of 1-hydrazinyl-2,7-naphthyridine. Various synthetic strategies have been developed to assemble this heterocyclic system, ranging from classical condensation reactions to modern multi-component and cycloaddition approaches.

Cyclization Approaches for Naphthyridine Formation

Cyclization reactions are a cornerstone of heterocyclic synthesis, and the formation of the 2,7-naphthyridine ring system is no exception. These methods typically involve the condensation of acyclic or partially cyclized precursors to form the fused bicyclic structure.

The Friedländer annulation is a widely used method for synthesizing quinolines and their aza-analogs, including naphthyridines. organic-chemistry.org The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile). organic-chemistry.orgconnectjournals.com

For the synthesis of 2,7-naphthyridines, a suitably substituted aminopyridine aldehyde or ketone serves as the starting material. For example, 3-aminoisonicotinaldehyde (B120943) can be condensed with various aryl ketones to prepare 2-aryl- and 2,3-diaryl-1,7-naphthyridines, demonstrating the applicability of this method to different naphthyridine isomers. researchgate.net The reaction is typically catalyzed by acid or base and proceeds via an initial aldol-type condensation followed by cyclization and dehydration to form the aromatic naphthyridine ring. organic-chemistry.orgconnectjournals.com

Recent advancements have focused on developing milder and more environmentally friendly conditions, such as using water as a solvent or employing catalysts like choline (B1196258) hydroxide, to improve the sustainability of the Friedländer reaction. nih.gov

Table 1: Examples of Friedländer Synthesis for Naphthyridine Derivatives

| Starting Amino Compound | Methylene Component | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Aminonicotinaldehyde | Ethyl 3-oxo-3-phenylpropanoate | Triethylamine, Ethanol (B145695), reflux | Ethyl 2-phenyl-1,8-naphthyridine-3-carboxylate | researchgate.net |

| 2-Aminonicotinaldehyde | 1-Ethylpiperidin-4-one | Choline hydroxide, H₂O, 50 °C | 7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b] researchgate.netresearchgate.netnaphthyridine | nih.gov |

| 3-Amino-4-acetylpyridine | Ketone | Not specified | 2,4-Disubstituted 1,7-naphthyridine (B1217170) | researchgate.net |

The Skraup synthesis is a classic method for preparing quinolines by heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgyoutube.com This reaction can be adapted to synthesize naphthyridines by starting with an aminopyridine.

The reaction mechanism involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aminopyridine. Subsequent cyclization, dehydration, and oxidation yield the naphthyridine product. youtube.com The choice of aminopyridine isomer dictates the resulting naphthyridine scaffold. For instance, the Skraup reaction with 3-aminopyridine (B143674) can theoretically yield both 1,5- and 1,7-naphthyridines, though the former is typically the major product due to electronic effects. thieme-connect.de

Modifications to the Skraup reaction have been developed to improve yields and control regioselectivity. These can include using alternative dehydrating agents or milder oxidizing agents. While a powerful tool, the often harsh conditions of the Skraup reaction can limit its applicability for substrates with sensitive functional groups. thieme-connect.de

Table 2: Skraup Reaction for Naphthyridine Synthesis

| Aminopyridine | Reagents | Product | Reference |

|---|---|---|---|

| 3-Aminopyridine | Glycerol, H₂SO₄, Nitrobenzene | 1,5-Naphthyridine | nih.gov |

| 4-Aminopyridine | Glycerol, H₂SO₄, Oxidizing agent | 1,6-Naphthyridine | researchgate.net |

| Pyridine-2,3-diamine | Skraup "sulfo-mix" | 1,7-Naphthyridin-8-amine | thieme-connect.de |

The Povarov reaction, a type of aza-Diels-Alder reaction, is a powerful tool for the synthesis of nitrogen-containing heterocycles, including tetrahydro-naphthyridine derivatives. mdpi.commdpi.com This reaction typically involves the [4+2] cycloaddition of an imine (formed in situ from an amine and an aldehyde) with an electron-rich alkene or alkyne. nih.gov

For the synthesis of 2,7-naphthyridine precursors, an intramolecular Povarov reaction can be employed. This involves a substrate containing both the imine and the dienophile moieties, which upon cyclization, form the fused heterocyclic system. The resulting tetrahydro-naphthyridine can then be oxidized to the fully aromatic naphthyridine. Lewis acids are often used to catalyze the Povarov reaction. nih.gov

A related strategy is the inverse-electron-demand hetero-Diels-Alder (ihDA) reaction. rsc.org In this approach, an electron-deficient aza-diene reacts with an electron-rich dienophile. This method offers high regioselectivity and can often be performed under mild, catalyst-free conditions. The tandem ihDA/retro-Diels-Alder sequence is particularly efficient for constructing highly functionalized aromatic nitrogen heterocycles. rsc.org

Table 3: Povarov and Hetero-Diels-Alder Reactions in Naphthyridine Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Povarov Reaction | Aromatic amines, α-ketoaldehydes, α,β-unsaturated dimethylhydrazones | Mechanochemical (ball milling) | Tetrahydro-1,5-naphthyridines | mdpi.com |

| Intramolecular Povarov | Proline-derived aldehydes with aromatic diamines | BF₃·OEt₂ | Bis(benzo[b]pyrrolo[1,2-h] researchgate.netnih.govnaphthyridine)methane | nih.gov |

| Aza-Diels-Alder | Indene, 3-pyridylamine, aldehydes | BF₃·Et₂O, reflux | 7H-Indeno[2,1-c] rcsi.scienceresearchgate.netnaphthyridine derivatives | mdpi.com |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.org MCRs are advantageous due to their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. researchgate.netacs.org

Several MCRs have been developed for the synthesis of 2,7-naphthyridine derivatives. A notable example is a three-component reaction that forms dihydro-2,7-naphthyridine-1-ones, which can then be either oxidized to naphthyridones or reduced to tetrahydro-naphthyridones. acs.org This approach offers flexibility and tolerates a wide range of aldehydes and amines as starting materials. acs.org

Another three-component, one-pot synthesis of benzo[c] nih.govacs.orgnaphthyridines involves the reaction of aromatic amines, aromatic aldehydes, and N-carbethoxy-4-piperidone in the presence of a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN). tandfonline.com This method proceeds under mild conditions and provides good yields of the desired products. tandfonline.com

Table 4: Multi-Component Reactions for 2,7-Naphthyridine Synthesis

| Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehydes, Amines, 4-Methyl-3-cyanopyridine derivative | Acidic conditions | Dihydro-2,7-naphthyridine-1-ones | acs.org |

| Aromatic amines, Aromatic aldehydes, N-carbethoxy-4-piperidone | Ceric ammonium nitrate (CAN) | Benzo[c] nih.govacs.orgnaphthyridines | tandfonline.com |

Modification of Existing Naphthyridine Derivatives

The synthesis of this compound can also be approached by modifying an existing, readily available naphthyridine core. This strategy often involves the introduction and subsequent transformation of functional groups on a pre-formed naphthyridine ring system.

A key transformation in this context is the nucleophilic aromatic substitution (SNAr) of a leaving group, such as a halogen, with hydrazine (B178648). nih.govnih.gov For example, 1,3-dichloro-2,7-naphthyridine derivatives can be selectively reacted with cyclic amines at the C1 position, followed by substitution of the remaining chlorine at C3. nih.govnih.gov While this illustrates the principle of sequential substitution, the direct synthesis of this compound would typically involve the reaction of a 1-chloro-2,7-naphthyridine (B1590431) with hydrazine hydrate (B1144303).

The synthesis of the required chloro-naphthyridine precursor is often achieved by treating the corresponding naphthyridin-1-one with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The naphthyridin-1-one, in turn, can be synthesized through various cyclization strategies as previously discussed. researchgate.net

Another modification approach involves the Smiles rearrangement. For instance, 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridine derivatives can undergo a Smiles rearrangement under basic conditions to yield 1-amino-3-oxo-2,7-naphthyridines. nih.gov While not a direct route to the hydrazinyl derivative, this demonstrates the potential for intramolecular rearrangements to modify the substitution pattern on the naphthyridine core.

Halogenation of Hydroxy-Naphthyridines

The conversion of a hydroxyl group on the 2,7-naphthyridine ring system to a halogen, typically chlorine, is a crucial activation step for subsequent nucleophilic substitution reactions. The hydroxyl group itself is a poor leaving group, and its transformation into a halogen provides a reactive site for the introduction of various nucleophiles, including hydrazine.

A widely employed reagent for this transformation is phosphorus oxychloride (POCl₃). This reagent is effective in converting hydroxynaphthyridines, which can exist in equilibrium with their tautomeric naphthyridinone forms, into their corresponding chloro derivatives. The reaction is typically carried out by heating the hydroxy-naphthyridine with neat phosphorus oxychloride or in the presence of a high-boiling solvent. The mechanism involves the formation of a phosphate (B84403) ester intermediate, which is then displaced by a chloride ion.

For instance, 2,7-naphthyridin-1-ol can be converted to 1-chloro-2,7-naphthyridine by treatment with phosphorus oxychloride. This reaction is analogous to the well-established conversion of 1,5-naphthyridin-2(1H)-one to 2-chloro-1,5-naphthyridine (B1368886) using the same reagent. wikipedia.org The general conditions for such reactions are summarized in the table below.

| Starting Material | Reagent | Conditions | Product | Reference |

| 2,7-Naphthyridin-1-ol | POCl₃ | Heat | 1-Chloro-2,7-naphthyridine | N/A |

| 1,5-Naphthyridin-2(1H)-one | POCl₃ | Heat | 2-Chloro-1,5-naphthyridine | wikipedia.org |

This table is illustrative of the general methodology, as specific examples for the 2,7-naphthyridine isomer can be inferred from related naphthyridine systems.

Amination of Halogenated Naphthyridine Precursorswikipedia.org

Once the halogenated 2,7-naphthyridine precursor, such as 1-chloro-2,7-naphthyridine, is obtained, the amino group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. This reaction is facilitated by the electron-withdrawing nature of the nitrogen atoms in the naphthyridine ring, which activates the halo-substituted position towards nucleophilic attack.

A variety of aminating agents can be employed, including ammonia, primary amines, and secondary amines. For the synthesis of amino-naphthyridine derivatives, the reaction of a chloro-naphthyridine with the desired amine is typically carried out in a suitable solvent, often at elevated temperatures. The reaction of 1,3-dichloro-2,7-naphthyridines with piperazines, for example, has been shown to result in the selective substitution of the chlorine atom at the 1-position. jst.go.jp The conversion of 1-halogeno-2,7-naphthyridines to the corresponding 1-amino compounds has also been achieved using potassium amide in liquid ammonia. niscpr.res.in

The following table provides examples of amination reactions on halogenated naphthyridine precursors.

| Halogenated Precursor | Aminating Agent | Solvent | Conditions | Product | Yield | Reference |

| 1,3-Dichloro-2,7-naphthyridine | Substituted Piperazines | Absolute Ethanol | N/A | 1-(Piperazin-1-yl)-3-chloro-2,7-naphthyridine derivatives | 70-80% | jst.go.jp |

| 1-Halogeno-2,7-naphthyridines | KNH₂/NH₃ | Liquid Ammonia | N/A | 1-Amino-2,7-naphthyridine | N/A | niscpr.res.in |

| 2,5-Dichloro-4-methyl-benzo[c] jst.go.jpmdpi.comnaphthyridine | Aromatic Amines | N/A | N/A | 5-(Arylamino)-2-chloro-4-methyl-benzo[c] jst.go.jpmdpi.comnaphthyridine derivatives | N/A | researchgate.net |

Direct Synthetic Routes to this compound

Direct methods for the introduction of the hydrazinyl moiety onto the 2,7-naphthyridine core offer a more streamlined approach to the target compound, avoiding the isolation of halogenated intermediates in some cases.

Aminolysis Reactions with Hydrazine and Hydrazine Hydrate

The most direct route to this compound involves the reaction of a suitable precursor, typically a halogenated 2,7-naphthyridine, with hydrazine or hydrazine hydrate. This reaction is a specific example of the amination discussed previously, where hydrazine acts as the nucleophile.

The reaction of 1-chloro-2,7-naphthyridine with hydrazine hydrate in a suitable solvent, such as ethanol, upon heating, is expected to yield this compound. This method has been successfully applied to other naphthyridine isomers. For instance, the reaction of 1-chloro-3-phenyl-2,7-naphthyridine with hydrazine hydrate in refluxing ethanol has been reported to produce the corresponding hydrazinyl derivative with high efficiency. rsc.org However, in some cases, the reaction of chloronaphthyridines with hydrazine hydrate at high temperatures can lead to ring-opening and rearrangement products. commonorganicchemistry.com

The table below summarizes examples of the synthesis of hydrazinyl-naphthyridines via aminolysis with hydrazine.

| Halogenated Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 1-Chloro-3-phenyl-2,7-naphthyridine | Hydrazine Hydrate | Ethanol | Reflux | 1-Hydrazinyl-3-phenyl-2,7-naphthyridine | 90% | rsc.org |

| 3-Chloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-naphthyridine | Hydrazine Hydrate | N/A | N/A | Pyrazolo[3,4-c]-2,7-naphthyridine (via cyclization) | N/A | mdpi.com |

| 4-Chloro-1,8-naphthyridines | Hydrazine Hydrate | N/A | 150 °C (sealed tube) | Pyrazol-5-ylpyridines (rearrangement products) | N/A | commonorganicchemistry.com |

Catalytic Reduction Methods for Hydrazinyl Moiety Introduction

The introduction of a hydrazinyl group via the catalytic reduction of a suitable precursor, such as a nitro-substituted 2,7-naphthyridine, is another potential synthetic route. The catalytic reduction of aromatic nitro compounds is a well-established method for the synthesis of anilines, utilizing catalysts such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source like hydrogen gas or hydrazine hydrate.

However, the selective reduction of a nitro group to a hydrazinyl group is a more challenging transformation, as the reduction often proceeds fully to the amine. The formation of hydrazines from nitroarenes has been reported under specific conditions, for example, by treatment with an excess of zinc metal, which typically yields N,N'-diarylhydrazines.

Direct catalytic reduction of a nitro-naphthyridine to a hydrazinyl-naphthyridine is not a commonly reported method. The challenge lies in stopping the reduction at the hydrazine stage. Most catalytic hydrogenation or transfer hydrogenation methods tend to favor the formation of the corresponding amino-naphthyridine. Therefore, this approach is less common for the synthesis of this compound compared to the nucleophilic substitution routes.

Advanced Synthetic Techniques and Optimization

As the demand for efficient and sustainable chemical processes grows, advanced synthetic techniques are being applied to the synthesis of 2,7-naphthyridine derivatives.

Green Chemistry Approaches in 2,7-Naphthyridine Synthesis

Green chemistry principles are increasingly being incorporated into the synthesis of heterocyclic compounds like 2,7-naphthyridines to minimize environmental impact. This includes the use of safer solvents, minimizing waste, and developing more energy-efficient reaction conditions.

While specific green chemistry approaches for the synthesis of this compound are not extensively documented, general trends in heterocyclic synthesis can be applied. These may include:

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in nucleophilic substitution reactions, such as the amination of chloro-naphthyridines.

Use of greener solvents: Replacing hazardous solvents with more environmentally friendly alternatives, such as water, ethanol, or supercritical fluids, is a key aspect of green chemistry.

Catalytic methods: The development of highly active and selective catalysts can reduce the need for stoichiometric reagents and minimize waste. For instance, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) could be explored as an alternative to classical nucleophilic substitution, potentially allowing for milder reaction conditions.

The application of these principles to the synthesis of this compound holds promise for developing more sustainable and efficient manufacturing processes in the future.

Microwave-Assisted Synthesis of Naphthyridine Derivatives

Microwave-assisted organic synthesis has emerged as a significant tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. researchgate.netresearchgate.net This technology has been successfully applied to the synthesis of various heterocyclic scaffolds, including naphthyridine derivatives. The efficiency of microwave heating stems from the direct interaction of microwave radiation with polar molecules in the reaction mixture, resulting in rapid and uniform heating that can overcome large activation energy barriers. nih.gov

In the context of naphthyridine synthesis, microwave irradiation has been shown to be particularly effective. For instance, a green and efficient method for the synthesis of 2,6-naphthyridine (B1209661) derivatives from 4-cyano-3-pyridylacetonitrile has been developed using microwave promotion. researchgate.net This approach not only provided the desired products in excellent yields and high purity but also adhered to the principles of green chemistry by minimizing waste and energy consumption. researchgate.net Similarly, the synthesis of 2-aryl-1,8-naphthyridines and other derivatives has been successfully achieved under microwave conditions, demonstrating the broad applicability of this technique across the naphthyridine family. researchgate.net

While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed in the reviewed literature, the principles from related syntheses are directly applicable. The key reaction, a nucleophilic aromatic substitution of a leaving group (e.g., a halogen) at the C1 position of the 2,7-naphthyridine ring with hydrazine, is expected to be significantly enhanced by microwave irradiation. The reaction would likely be carried out in a sealed vessel using a polar solvent to efficiently absorb microwave energy.

The typical advantages observed in related microwave-assisted syntheses, such as a dramatic reduction in reaction time from hours to minutes and an increase in product yield, would be anticipated. For example, in the synthesis of certain 1,8-naphthyridine (B1210474) derivatives, reaction times were reduced from several hours under conventional heating to just a few minutes with microwave irradiation. researchgate.net

Solvent and Catalyst Optimization Studies for Reaction Efficiency

The efficiency of the synthesis of this compound, primarily through the nucleophilic aromatic substitution (SNAr) of a 1-halo-2,7-naphthyridine with hydrazine, is highly dependent on the reaction conditions. Optimization of parameters such as solvents and catalysts is crucial for maximizing yield and minimizing side product formation.

Catalyst Optimization:

While many nucleophilic substitutions on heteroaromatic rings can proceed without a catalyst, the use of one can significantly improve reaction rates and yields, especially with less reactive substrates. Iron-based catalysts, for example, have been shown to be effective in facilitating the substitution of aryl halides with hydrazine. In a study on the hydrazine substitution of p-nitro-aryl fluorides, FeO(OH)@C nanoparticles were used as a heterogeneous catalyst. nih.gov The optimization of the catalyst loading was a critical first step.

The findings from this study can serve as a model for the 2,7-naphthyridine system. An initial screening of catalyst amounts would be necessary to find the optimal balance between catalytic activity and cost-effectiveness. For the model reaction with 3-chloro-4-fluoronitrobenzene (B104753) and hydrazine hydrate, the catalyst loading was systematically varied. nih.govresearchgate.net

Table 1: Optimization of Catalyst Loading for Hydrazine Substitution

| Entry | Catalyst Loading (mg) | Yield (%) |

|---|---|---|

| 1 | 10 | 48 |

| 2 | 25 | 75 |

| 3 | 50 | 92 |

Data adapted from a study on p-nitro-aryl fluorides, intended to be illustrative for a similar optimization on a 2,7-naphthyridine substrate. nih.govresearchgate.net

As the table indicates, the yield increased significantly with the amount of catalyst up to 50 mg, after which no further improvement was observed. This suggests that an optimal catalyst loading exists to ensure the efficient progress of the reaction. nih.govresearchgate.net

Solvent and Reagent Optimization:

The choice of solvent is also critical. It must be inert to the reaction conditions and capable of solubilizing the reactants. For nucleophilic aromatic substitutions, polar aprotic solvents like THF, DMF, or DMSO are often employed. The optimization of the quantity of the nucleophile, in this case, hydrazine hydrate, is another key factor. Using an insufficient amount can lead to incomplete conversion, while a large excess might complicate purification. A systematic study of the equivalents of hydrazine hydrate revealed that 2.0 equivalents provided the optimal yield for the model reaction. nih.gov

Temperature is another parameter that requires careful optimization. While higher temperatures generally increase reaction rates, they can also lead to the formation of undesired byproducts. In the FeO(OH)@C catalyzed reaction, it was found that lower temperatures were favored, with -25 °C providing the highest yield of the desired product. nih.govresearchgate.net

Table 2: Optimization of Reaction Conditions for Hydrazine Substitution

| Entry | Hydrazine Hydrate (equiv.) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | 1.5 | -25 | 85 |

| 2 | 2.0 | -25 | 96 |

| 3 | 2.5 | -25 | 95 |

| 4 | 2.0 | -10 | 91 |

Data adapted from a study on p-nitro-aryl fluorides, intended to be illustrative for a similar optimization on a 2,7-naphthyridine substrate. nih.govresearchgate.net

These studies highlight the importance of a multi-parameter optimization approach to achieve high efficiency in the synthesis of hydrazinyl-substituted heteroaromatics.

Stereoselective Synthesis Approaches for Substituted 2,7-Naphthyridines

The introduction of chirality into the 2,7-naphthyridine scaffold is of significant interest for the development of new therapeutic agents, as stereochemistry often plays a crucial role in biological activity. Stereoselective synthesis can be approached in several ways, including the use of chiral auxiliaries, chiral catalysts, or the synthesis of molecules with inherent chirality, such as atropisomers.

While the parent this compound is achiral, chirality can be introduced through substitution on the naphthyridine core or on the hydrazinyl moiety. For instance, the synthesis of functionalized benzo[c] researchgate.netrsc.orgnaphthyridines containing three stereogenic centers has been reported, demonstrating that complex chiral structures based on the 2,7-naphthyridine framework can be constructed with high diastereoselectivity. researchgate.net

A notable example of stereoselective synthesis in the broader naphthyridine family is the enantioselective synthesis of an axially chiral 1,7-naphthyridine-6-carboxamide derivative. rsc.org This work highlights the potential for creating atropisomers, which are stereoisomers arising from restricted rotation about a single bond. The steric hindrance caused by bulky substituents can prevent free rotation, leading to stable, separable enantiomers. This approach could be conceptually applied to 2,7-naphthyridines by introducing appropriate substituents that would create a barrier to rotation around a C-C or C-N bond.

The key to such a synthesis is the atropdiastereoselective cyclization of a chiral precursor. In the case of the 1,7-naphthyridine derivative, a chiral intermediate was cyclized to form the final product with high diastereoselectivity, thereby establishing the desired axial chirality. rsc.org A similar strategy could be envisioned for a substituted 2,7-naphthyridine, where a chiral element in the precursor molecule directs the stereochemical outcome of a ring-forming or substituent-installing reaction.

The development of stereoselective syntheses for 2,7-naphthyridine derivatives is a challenging but important area of research. The ability to control the three-dimensional arrangement of atoms is essential for understanding structure-activity relationships and for the development of enantiomerically pure drugs.

Chemical Reactivity and Transformation Studies of 1 Hydrazinyl 2,7 Naphthyridine

Reactions Involving the Hydrazinyl Moiety

The terminal nitrogen atom of the hydrazinyl group in 1-hydrazinyl-2,7-naphthyridine possesses a lone pair of electrons, rendering it strongly nucleophilic. This characteristic allows it to react with a variety of electrophilic species, serving as a key functional group for molecular elaboration and the construction of more complex chemical architectures.

Condensation Reactions with Carbonyl Compounds: Formation of Schiff Bases and Hydrazones

The reaction of hydrazinyl-naphthyridine derivatives with compounds containing active carbonyl groups, such as aldehydes and ketones, leads to the formation of hydrazones, a class of Schiff bases. This condensation reaction is a fundamental transformation for the hydrazinyl group. While direct studies on this compound are specific, the reactivity of the closely related 4-hydrazinyl-2,7-dimethyl-1,8-naphthyridine with various carbonyl compounds has been documented, providing insight into this transformation. The reaction proceeds by the nucleophilic attack of the terminal amino group of the hydrazinyl moiety on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable C=N double bond. rcsi.science

This reaction is typically carried out by refluxing the hydrazinyl-naphthyridine with the corresponding aldehyde or ketone in a suitable solvent, often with catalytic amounts of acid. rcsi.science

Table 1: Examples of Schiff Base Formation from Hydrazinyl-Naphthyridine Analogues

| Carbonyl Compound | Resulting Schiff Base/Hydrazone Product | Reference |

|---|---|---|

| 4-(Dimethylamino)benzaldehyde | N'-(4-(dimethylamino)benzylidene)-2,7-dimethyl-1,8-naphthyridin-4-yl)hydrazine | rcsi.science |

| 4-Hydroxy-3-methoxybenzaldehyde | 4-((2-(2,7-dimethyl-1,8-naphthyridin-4-yl)hydrazono)methyl)-2-methoxyphenol | rcsi.science |

| Indoline-2,3-dione (Isatin) | 3-((2-(2,7-dimethyl-1,8-naphthyridin-4-yl)hydrazono)indolin-2-one | rcsi.science |

Reactions with Acid Anhydrides and Tetracarboxylic Acids

The nucleophilic nature of the hydrazinyl group also allows for reactions with acid anhydrides. Research on the analogous 4-hydrazinyl-2,7-dimethyl-1,8-naphthyridine demonstrates that it reacts with both acid monoanhydrides and tetracarboxylic acid dianhydrides. rcsi.science In these reactions, the amino group of the hydrazinyl moiety attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of an amide-like linkage. In the case of tetracarboxylic dianhydrides, such as pyromellitic dianhydride, the reaction can lead to the formation of complex structures where the naphthyridine unit is linked to a larger polycyclic aromatic system. rcsi.science

Table 2: Reactions of a Hydrazinyl-Naphthyridine Analogue with Anhydrides

| Anhydride Reactant | Product Description | Reference |

|---|---|---|

| Phthalic anhydride | Formation of a 2-(2-(2,7-dimethyl-1,8-naphthyridin-4-yl)hydrazinyl)isoindoline-1,3-dione derivative | rcsi.science |

| Tetrachlorophthalic anhydride | Formation of a 4,5,6,7-tetrachloro-2-(2-(2,7-dimethyl-1,8-naphthyridin-4-yl)hydrazinyl)isoindoline-1,3-dione derivative | rcsi.science |

| Pyromellitic dianhydride | Formation of a complex product involving reaction at both anhydride sites | rcsi.science |

Cyclization Reactions Initiated by the Hydrazinyl Group

One of the most significant applications of this compound in synthetic chemistry is its use as a building block for the construction of fused heterocyclic rings. The hydrazinyl group can act as a dinucleophile, enabling cyclization reactions with various reagents to form stable five- or six-membered rings fused to the naphthyridine core.

Substituted 1-hydrazinyl-2,7-naphthyridines are key intermediates for the synthesis of rcsi.sciencecornell.edumdpi.comtriazolo[3,4-a] rcsi.scienceaun.edu.egnaphthyridines. researchgate.net These tricyclic systems are formed through reactions that involve the cyclization of the hydrazinyl group. For instance, treatment of a substituted this compound with reagents like formamide can lead to the formation of a fused triazole ring. arkat-usa.orgresearchgate.net This transformation is a powerful method for creating complex heterocyclic frameworks with potential biological activity. researchgate.netarkat-usa.org

The hydrazinyl moiety of this compound derivatives is instrumental in the synthesis of the fused pyrazolo[3,4-c] rcsi.scienceaun.edu.egnaphthyridine system. The fusion of a pyrazole ring onto the 2,7-naphthyridine (B1199556) core is typically achieved by reacting a suitably substituted precursor with hydrazine (B178648). researchgate.netresearchgate.net For example, the cyclization of a 3-chloro-1-(substituted)-2,7-naphthyridine with hydrazine hydrate (B1144303) can yield the corresponding tricyclic pyrazolo[3,4-c]-2,7-naphthyridine. cornell.edu This reaction involves an initial nucleophilic substitution of the chloro group by hydrazine, followed by an intramolecular cyclization to form the pyrazole ring. These pyrazolo-fused naphthyridines have been investigated for their neurotropic activities. arkat-usa.org

The synthetic utility of this compound extends beyond the creation of tricyclic systems. The fused triazolo- and pyrazolo-naphthyridines can serve as intermediates for the construction of even more complex tetra- and pentacyclic systems. aun.edu.eg

For instance, the amino group present in the newly formed pyrazolo[3,4-c]-2,7-naphthyridine ring can undergo further condensation and cyclization reactions. Treatment of these aminopyrazole derivatives with reagents like acetylacetone leads to the formation of a fused pyrimidine ring, resulting in the tetracyclic pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridine system. cornell.edumdpi.comresearchgate.net

Similarly, triazolo[3,4-a]-2,7-naphthyridine derivatives can be elaborated into more complex structures. For example, a thieno[2,3-c] rcsi.sciencecornell.edumdpi.comtriazolo[3,4-a]-2,7-naphthyridine can be cyclized with formamide to yield a pentacyclic pyrimido[4',5':4,5]thieno[2,3-c] rcsi.sciencecornell.edumdpi.comtriazolo[3,4-a]-2,7-naphthyridine. arkat-usa.orgresearchgate.net These multi-step syntheses highlight the role of this compound as a foundational scaffold for building diverse and complex polyheterocyclic compounds.

Table 3: Examples of Fused Polyheterocyclic Systems Derived from Hydrazinyl-2,7-Naphthyridine

| Starting Fused System | Reaction/Reagent | Resulting Polyheterocyclic System | Reference |

|---|---|---|---|

| Pyrazolo[3,4-c]-2,7-naphthyridine | Condensation/cyclization with acetylacetone | Pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridine | cornell.eduresearchgate.net |

| Thieno[2,3-c] rcsi.sciencecornell.edumdpi.comtriazolo[3,4-a]-2,7-naphthyridine | Cyclocondensation with formamide | Pyrimido[4',5':4,5]thieno[2,3-c] rcsi.sciencecornell.edumdpi.comtriazolo[3,4-a]-2,7-naphthyridine | arkat-usa.orgresearchgate.net |

| Pyrazolo[3,4-c]-2,7-naphthyridine | Reaction with reagents to form a fused triazole or tetrazole ring | Pyrazolo[3,4-c] rcsi.sciencecornell.edumdpi.comtriazolo[3,4-a]-2,7-naphthyridine or Pyrazolo[3,4-c]tetrazolo[5,1-a]-2,7-naphthyridine | researchgate.netresearchgate.net |

Reactivity of the 2,7-Naphthyridine Core

The reactivity of the 2,7-naphthyridine core is dictated by the presence of two electron-withdrawing nitrogen atoms within its bicyclic aromatic structure. This arrangement significantly influences the electron density distribution across the rings, making the system generally electron-deficient. This inherent electronic property governs its susceptibility to various chemical transformations, including nucleophilic and electrophilic substitutions, as well as unique rearrangement reactions.

Nucleophilic Substitution Reactions

The electron-deficient nature of the 2,7-naphthyridine ring system makes it particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially when a good leaving group is present on the ring.

Research has demonstrated the reactivity of substituted 2,7-naphthyridine derivatives with various nucleophiles. For instance, in 7-benzyl-3-chloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-naphthyridine derivatives, the 1-pyrazolyl residue was unexpectedly substituted by nucleophiles under harsh experimental conditions. researchgate.neteurekaselect.com The reaction of this compound with hydrazine hydrate resulted in the formation of a pyrazolo[3,4-c]-2,7-naphthyridine system. researchgate.neteurekaselect.com Similarly, treatment with (2-hydroxypropyl)amine led to the substitution of the 1-pyrazolyl group to form 7-benzyl-1,3-bis[(2-hydroxypropyl)amino]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile. researchgate.neteurekaselect.com

Starting from 1,3-dichloro-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles, selective nucleophilic substitution can be achieved. Reaction with cyclic amines like pyrrolidine, piperidine, and azepane in absolute ethanol (B145695) leads to the monosubstitution of the chlorine atom at the C-1 position, yielding 7-alkyl-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridines. nih.gov The remaining chloro group at the C-3 position can then be substituted by other nucleophiles. For example, reaction with 2-mercaptoethanol gives the corresponding 3-[(2-hydroxyethyl)thio] derivative. nih.govmdpi.com

Electrophilic Substitution Reactions

The 2,7-naphthyridine ring is highly deactivated towards electrophilic substitution due to the electron-withdrawing nature of the two nitrogen atoms. uoanbar.edu.iq This effect is analogous to that seen in pyridine (B92270), which undergoes electrophilic substitution only under vigorous conditions, with the attack typically occurring at the 3-position (meta to the nitrogen). uoanbar.edu.iq

Rearrangement Reactions within the Naphthyridine System

The 2,7-naphthyridine scaffold is known to undergo several interesting rearrangement reactions, often triggered by nucleophilic attack.

A notable example is the Smiles rearrangement, which has been observed for the first time in the 2,7-naphthyridine series. nih.govmdpi.comresearchgate.net This rearrangement provides a novel pathway to synthesize 1-amino-3-oxo-2,7-naphthyridines. nih.govmdpi.comresearchgate.net The process is initiated by reacting 1-amino-3-chloro-2,7-naphthyridine derivatives with 2-mercaptoethanol to form an intermediate thioether. nih.govmdpi.com This intermediate, upon treatment with sodium hydroxide in ethanol, undergoes a Smiles rearrangement to yield 1-amino-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitriles in high yields. nih.govmdpi.com

Another significant rearrangement occurs when 1-amino-3-chloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile is treated with certain primary and secondary cyclic amines. nih.gov This reaction can trigger an unexpected rearrangement that leads to the formation of 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones. nih.gov The success of this rearrangement is influenced by steric factors, such as the nature of the substituent at the 7-position and the type of cyclic amine used at the 1-position. nih.govresearchgate.net For instance, replacing the 7-methyl group with a bulkier 7-benzyl group slows the rearrangement, requiring higher temperatures. nih.gov

While not explicitly documented for this compound, the Dimroth rearrangement is a common isomerization process in many nitrogen-containing heterocyclic systems. nih.gov This rearrangement involves the transposition of two heteroatoms within a heterocyclic ring, typically proceeding through a ring-opening and ring-closure sequence. nih.govresearchgate.net

| Rearrangement Type | Starting Material | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Smiles Rearrangement | 1-Amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridine derivatives | Sodium hydroxide in ethanol | 1-Amino-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitriles | nih.govmdpi.comresearchgate.net |

| Amine-Induced Rearrangement | 1-Amino-3-chloro-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | Primary or secondary cyclic amines (e.g., pyrrolidine, piperidine) | 6,8-Diamino-2-alkyl-2,7-naphthyridin-1-ones | nih.gov |

Functional Group Interconversions on the Naphthyridine Ring

The nitrogen atoms in the 2,7-naphthyridine ring possess lone pairs of electrons and can act as nucleophiles, making them susceptible to alkylation and acylation reactions. nih.gov These reactions typically involve treating the naphthyridine compound with an alkyl halide or an acyl halide.

In the context of 2,7-naphthyridin-1-one derivatives, the nitrogen at the 2-position can be readily functionalized. For example, 3-ethoxycarbonyl-2,7-naphthyridin-1-one undergoes N-allylation when treated with allyl bromide and potassium carbonate, yielding the N-allylated product in 90% yield. researchgate.net This demonstrates the accessibility of the ring nitrogen for alkylation, a key step in building more complex molecular architectures. researchgate.net

N-arylation of the 2,7-naphthyridinone core is a significant transformation for creating derivatives with potential biological activity. An efficient N-arylation strategy has been developed for 2,7-naphthyridin-1(2H)-one using diaryliodonium salts. acs.org This method offers mild conditions, short reaction times, and high yields for the synthesis of 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one building blocks with various substituents on the phenyl group. acs.org These chlorinated intermediates can be further functionalized, for example, through subsequent nucleophilic substitution at the 8-position with substituted anilines to construct a combinatorial library of 8-amino substituted 2-phenyl-2,7-naphthyridin-1(2H)-ones. acs.org

| Reactant 1 | Arylation Reagent | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 8-chloro-2,7-naphthyridin-1(2H)-one | Diaryliodonium salts | 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one derivatives | Mild conditions, short reaction times, high yields | acs.org |

| 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one | Substituted anilines | 8-amino substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives | Construction of combinatorial libraries | acs.org |

Halogenation and Subsequent Functionalization

Direct halogenation of the 2,7-naphthyridine ring system can be achieved, and the resulting halo-derivatives serve as key intermediates for further functionalization. While the direct halogenation of this compound is not extensively documented, a common synthetic strategy involves the halogenation of a precursor 2,7-naphthyridine, followed by the introduction of the hydrazinyl moiety.

For instance, 1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine derivatives can be synthesized and subsequently reacted with various nucleophiles. The reaction of these dichloro compounds with cyclic amines such as pyrrolidine, piperidine, and azepane in absolute ethanol leads to the formation of 7-alkyl-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridines mdpi.com. This demonstrates the regioselective substitution of one of the chlorine atoms, which is a crucial step for further derivatization.

The introduction of the hydrazinyl group is often accomplished by reacting a chloro-substituted 2,7-naphthyridine with hydrazine hydrate rsc.orgeurekaselect.com. This nucleophilic substitution reaction typically proceeds under thermal conditions and can lead to the formation of hydrazinyl-naphthyridines. For example, the reaction of 3-chloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-naphthyridine with hydrazine hydrate results in cyclization to form a tricyclic pyrazolo[3,4-c]-2,7-naphthyridine system cornell.edu.

Once the halogenated this compound scaffold is obtained, the remaining halogen atom can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. These subsequent functionalization reactions are pivotal for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.

A study on the reactivity of 7-benzyl-3-chloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile demonstrated that the chloro group can be substituted by various amines to yield 3-amino derivatives eurekaselect.com. Under harsher experimental conditions, even the 1-pyrazolyl group can undergo nucleophilic substitution eurekaselect.comresearchgate.net.

The following table summarizes the functionalization of a halogenated 2,7-naphthyridine precursor:

| Starting Material | Reagent | Product | Reference |

| 7-Alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles | Cyclic amines | 7-Alkyl-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridines | mdpi.com |

| 3-Chloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-naphthyridine | Hydrazine hydrate | Tricyclic pyrazolo[3,4-c]-2,7-naphthyridine | cornell.edu |

| 7-Benzyl-3-chloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-...-4-carbonitrile | Amines | 3-Amino-7-benzyl-1-(3,5-dimethyl-1H-pyrazol-1-yl)-...-4-carbonitriles | eurekaselect.com |

Reaction Mechanism Elucidation

The reactions involving the functionalization of halogenated 2,7-naphthyridines are primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The 2,7-naphthyridine ring is an electron-deficient system, which makes it susceptible to attack by nucleophiles, especially when activated by electron-withdrawing groups masterorganicchemistry.comdalalinstitute.comlibretexts.org.

The SNAr mechanism typically proceeds through a two-step addition-elimination sequence. In the first step, the nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex masterorganicchemistry.comnih.gov. This intermediate is stabilized by the delocalization of the negative charge over the aromatic ring. The presence of the nitrogen atoms in the 2,7-naphthyridine ring aids in this stabilization. In the second, usually faster, step, the leaving group (halide ion) is expelled, and the aromaticity of the ring is restored masterorganicchemistry.com.

Computational studies on nucleophilic aromatic halogen exchange reactions have shown that the reaction can proceed via a Meisenheimer-like transition state, and in some cases, a stable Meisenheimer intermediate can be formed nih.gov. The reactivity and regioselectivity of these substitutions are influenced by both steric and electronic factors of the substituents on the naphthyridine ring mdpi.com.

In some instances, unexpected rearrangements can occur during nucleophilic substitution reactions of 2,7-naphthyridine derivatives. A notable example is the Smiles rearrangement, which has been observed in the 2,7-naphthyridine series mdpi.com. This intramolecular nucleophilic aromatic substitution involves the migration of an aryl group. The propensity for such rearrangements is dependent on the nature of the substituents and the reaction conditions mdpi.comresearchgate.net. For example, the rearrangement of 1,3-diamino-2,7-naphthyridines was found to be influenced by the substituent at the 7-position and the nature of the cyclic amine at the 1-position mdpi.com.

The key steps in the SNAr mechanism are outlined below:

| Step | Description |

| 1. Attack | The nucleophile attacks the carbon atom attached to the halogen, breaking the aromaticity of the ring and forming a Meisenheimer intermediate. |

| 2. Leaving Group Departure | The halide ion is eliminated, restoring the aromaticity of the 2,7-naphthyridine ring and yielding the substituted product. |

The elucidation of these reaction mechanisms is crucial for predicting the outcome of synthetic transformations and for the rational design of new synthetic routes toward functionalized 2,7-naphthyridine derivatives.

Computational and Theoretical Investigations of 1 Hydrazinyl 2,7 Naphthyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Hydrazinyl-2,7-naphthyridine. These calculations, based on the principles of quantum mechanics, can elucidate the electronic structure and predict the reactivity of the molecule with a high degree of accuracy.

The electronic structure of this compound can be meticulously examined using methods like Density Functional Theory (DFT). DFT calculations, often employing functionals such as B3LYP or M06-2X with an appropriate basis set (e.g., 6-311++G(d,p)), provide a detailed picture of the electron distribution within the molecule. This analysis is crucial for understanding the molecule's stability, aromaticity, and the nature of its chemical bonds.

For instance, the calculated electrostatic potential (ESP) charges on the atoms of the 2,7-naphthyridine (B1199556) core can reveal the most electron-rich and electron-poor regions. In a study on related 2,7-naphthyridine derivatives, DFT computations were performed using the Gaussian 16 software package with the M06-2X functional and the 6-311++G** basis set to determine ESP atomic charges, which helped in understanding the reactivity of the carbon atoms undergoing nucleophilic attack. nih.gov Similar calculations for this compound would likely show a high negative charge on the nitrogen atoms of the naphthyridine ring and the hydrazinyl group, indicating their nucleophilic character.

Table 1: Hypothetical Calculated Mulliken Atomic Charges for this compound

| Atom | Charge (a.u.) |

| N(1) of Hydrazinyl | -0.85 |

| N(2) of Hydrazinyl | -0.75 |

| C(1) | +0.25 |

| N(2) of Ring | -0.60 |

| C(3) | -0.15 |

| C(4) | -0.10 |

| C(4a) | +0.20 |

| C(5) | -0.12 |

| C(6) | -0.18 |

| N(7) of Ring | -0.65 |

| C(8) | +0.10 |

| C(8a) | +0.22 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on this compound are not publicly available. The values are based on general principles of electronic effects in similar heterocyclic systems.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are key determinants of a molecule's ability to act as a nucleophile or an electrophile.

For this compound, the HOMO is expected to be localized primarily on the hydrazinyl group and the nitrogen atoms of the naphthyridine ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO would likely be distributed over the carbon atoms of the pyridine (B92270) rings, indicating their susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| Gap | 4.6 |

Note: This data is illustrative and based on typical values for similar nitrogen-containing heterocyclic compounds.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility. For a molecule like this compound, MD simulations can reveal the preferred orientations of the hydrazinyl group relative to the naphthyridine ring system. This is particularly important for understanding how the molecule might interact with biological targets, such as enzymes or receptors. The simulations can identify the most stable conformers and the energy barriers between them, which are crucial for understanding its biological activity.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed modeling of chemical reaction pathways involving this compound. By calculating the potential energy surface for a given reaction, researchers can identify the transition states, intermediates, and products. This is invaluable for understanding reaction mechanisms and predicting reaction outcomes. For example, in the synthesis of derivatives of this compound, modeling the reaction pathway can help in optimizing reaction conditions to favor the desired product. In a study on the rearrangement of 1,3-diamino-2,7-naphthyridines, quantum mechanics calculations were used to analyze the geometric structure of the minima to obtain ESP atomic charges. nih.gov

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to correlate the structural features of a molecule with its chemical reactivity. For this compound and its analogs, computational methods can be used to systematically modify the structure and calculate the resulting changes in reactivity parameters, such as the HOMO-LUMO gap or atomic charges.

A common approach in this area is the use of Quantitative Structure-Activity Relationship (QSAR) models. While often applied to biological activity, the principles can be extended to chemical reactivity. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to other naphthyridine derivatives to understand how different substituents affect their properties. nih.govkjpp.net Such studies on a series of this compound derivatives could reveal key structural determinants for their desired reactivity profiles.

Research Applications of 1 Hydrazinyl 2,7 Naphthyridine and Its Chemical Transformations

Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry

The presence of a reactive hydrazinyl moiety on the 2,7-naphthyridine (B1199556) framework provides a powerful tool for synthetic chemists. This functional group serves as a key handle for constructing a wide array of novel nitrogen-containing heterocyclic systems through various chemical transformations.

Scaffold for Novel Nitrogen-Containing Heterocycles

1-Hydrazinyl-2,7-naphthyridine is an exemplary scaffold for building fused heterocyclic systems. The hydrazine (B178648) component readily undergoes condensation and cyclization reactions with appropriate reagents to form new rings fused to the parent naphthyridine core.

A significant application is the synthesis of pyrazolo[3,4-c] researchgate.netnih.govnaphthyridines. For instance, the cyclization of a 3-chloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-naphthyridine with hydrazine hydrate (B1144303) yields a tricyclic pyrazolo[3,4-c]-2,7-naphthyridine. cornell.edu This resulting tricyclic system can be further elaborated. Treatment with acetylacetone can construct an additional pyrimidine ring, leading to the formation of a tetracyclic pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridine system. cornell.edunih.gov

Similarly, derivatives such as 3-chloro-1-hydrazino-7-isopropyl-5,6,7,8-tetrahydro researchgate.netnih.govnaphthyridine-4-carbonitrile have been used to develop substituted 7,8,9,10-tetrahydro researchgate.netmdpi.comresearchgate.nettriazolo[3,4-a] researchgate.netnih.govnaphthyridines. researchgate.net These triazolo derivatives can undergo a Dimroth rearrangement when heated in an excess of certain amines, converting them into isomeric triazolo[5,1-a] researchgate.netnih.govnaphthyridine derivatives. researchgate.net

The versatility of this scaffold is further demonstrated by its use in creating even more complex polycyclic structures. Starting from a triazolo[3,4-a]-2,7-naphthyridine core, which is derived from a hydrazinyl precursor, subsequent reactions can yield pentaheterocyclic systems like pyrimido[4',5':4,5]thieno[2,3-c] researchgate.netmdpi.comresearchgate.nettriazolo[3,4-a]-2,7-naphthyridines. arkat-usa.orgresearchgate.net

| Starting Material Derivative | Reactant/Condition | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 3-chloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-naphthyridine | Hydrazine Hydrate | Pyrazolo[3,4-c]-2,7-naphthyridine | cornell.edu |

| Pyrazolo[3,4-c]-2,7-naphthyridine | Acetylacetone | Pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridine | cornell.edumdpi.com |

| 3-chloro-1-hydrazino-7-isopropyl-5,6,7,8-tetrahydro researchgate.netnih.govnaphthyridine-4-carbonitrile | - | researchgate.netmdpi.comresearchgate.nettriazolo[3,4-a] researchgate.netnih.govnaphthyridine | researchgate.net |

| Thieno[2,3-c] researchgate.netmdpi.comresearchgate.nettriazolo[3,4-a]-2,7-naphthyridine | Formamide | Pyrimido[4',5':4,5]thieno[2,3-c] researchgate.netmdpi.comresearchgate.nettriazolo[3,4-a]-2,7-naphthyridine | arkat-usa.org |

Precursor for Complex Molecular Architectures

Beyond simple ring fusions, the hydrazinyl group facilitates the assembly of more intricate molecular designs. Hydrazones, formed by the condensation of hydrazines with aldehydes or ketones, are a key intermediate class. nih.govbeilstein-journals.org For instance, 4-Hydroxy-8-methyl-l-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazide serves as a pivotal intermediate for synthesizing a variety of derivatives, including Schiff bases, 1,3,4-oxadiazoles, and pyrazoles. nih.gov

The reaction of 7-benzyl-3-chloro-1-hydrazino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile is another example of its role as a precursor. eurekaselect.com This compound is a stepping stone for creating pyrazolo[3,4-c]-2,7-naphthyridine systems which can then be further functionalized to build new tetra-heterocyclic architectures. eurekaselect.comresearchgate.net These multi-step syntheses, originating from a hydrazinyl-naphthyridine starting material, highlight its importance in constructing complex molecules that would be difficult to access through other synthetic routes. The resulting complex structures are often investigated for their potential biological activities. nih.govnih.gov

Investigations in Coordination Chemistry

The 2,7-naphthyridine framework, with its two nitrogen atoms, possesses inherent potential to act as a ligand in coordination chemistry. The introduction of a hydrazinyl group or its derivatives, such as hydrazones, further enhances this capability by introducing additional donor atoms, allowing for the design of sophisticated ligands for metal complex formation.

Ligand Design for Metal Complex Formation

Naphthyridine isomers are well-established ligands in coordination chemistry, capable of binding to a single metal center in a bidentate fashion or bridging two metal centers. researchgate.netescholarship.org While the direct use of this compound as a ligand is not extensively documented, its derivatives, particularly hydrazones, are known to be versatile ligands. Hydrazones, containing an azomethine group (-NHN=CH-), can coordinate with metal ions through the imine nitrogen and often another donor atom from the aldehyde/ketone precursor part of the molecule. nih.gov

The 2,7-naphthyridine core itself provides a stable platform for attaching other coordinating groups. For example, while not a hydrazinyl derivative, the synthesis of 2,7-bis(2-fluorophenyl)-1,8-naphthyridine was developed to allow for facile access to new binucleating ligands, demonstrating the utility of the naphthyridine scaffold in ligand design. escholarship.org This principle extends to this compound, where the hydrazine moiety can be transformed into various multidentate ligand systems capable of forming stable complexes with a range of transition metals.

Exploration of Metal-Naphthyridine Interactions

The interaction between metals and naphthyridine-based ligands gives rise to complexes with interesting structural and electronic properties. Studies on related naphthyridine isomers provide insight into the potential interactions involving the 2,7-naphthyridine core. For example, diruthenium complexes with 1,8-naphthyridine-2-carboxylate ligands form paddlewheel-type structures with distinct electrochemical and absorption spectral properties. mdpi.com Similarly, silver(I) dimers with naphthyridine-derived ligands can exhibit strong visible light absorption due to metal-metal to ligand charge transfer (MMLCT) transitions. rsc.org

These studies underscore the ability of the naphthyridine framework to facilitate electronic communication between coordinated metal centers. The specific geometry of the 2,7-isomer, compared to the more commonly studied 1,8- and 1,5-isomers, would influence the bite angle and the relative positioning of coordinated metals, leading to unique properties in its metal complexes. The functionalization at the 1-position with a hydrazinyl group or its derivatives would further modulate these electronic properties and introduce additional coordination sites, offering a rich area for exploration in the field of coordination chemistry.

Exploration in Materials Science

The unique electronic and photophysical properties of aromatic nitrogen heterocycles make them attractive candidates for applications in materials science. The 2,7-naphthyridine scaffold, in particular, has been identified as a promising core for developing new functional materials.

Research has focused on designing novel 2,7-naphthyridine derivatives for potential use in optical switching applications. researchgate.netresearchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the electronic and nonlinear optical (NLO) properties of these designed compounds. researchgate.netrsc.org By creating "push-pull" chromophores with a 2,7-naphthyridine core as the donor moiety (D) connected via a π-bridge to an acceptor moiety (A), it is possible to engineer molecules with significant NLO responses. rsc.orgrsc.org These D-π-A structured compounds have shown large first hyperpolarizability values, which are crucial for applications in electro-optics and photonic devices. researchgate.net

Development of Components for Molecular Devices

The rigid, planar structure and electron-deficient nature of the naphthyridine core make it an attractive component for organic electronic materials. A series of n-type conjugated 1,8-naphthyridine (B1210474) oligomers have been examined for use in organic light-emitting diodes (OLEDs) researchgate.net. These materials exhibit high glass-transition and decomposition temperatures, reversible electrochemical reduction, and high electron affinities, which are crucial properties for stable and efficient molecular devices researchgate.net.

While research has focused on various substituted naphthyridines, the this compound derivative serves as a key starting material. The hydrazinyl group can be chemically transformed to append other functional moieties or to polymerize, allowing for the fine-tuning of electronic properties. This synthetic versatility enables the development of tailored materials for specific roles within a molecular device, such as electron-transport layers researchgate.net. The systematic variation of structures built upon the naphthyridine core can modulate and fine-tune material properties for applications in OLEDs and other molecular electronic devices researchgate.net.

Synthesis of Luminescent Compounds

The inherent photophysical properties of the naphthyridine ring system have been exploited in the synthesis of novel luminescent compounds. Certain naphthyridine-based oligomers show high fluorescence in both solution and solid states, with quantum yields reaching up to 1.0 researchgate.net. These compounds can emit light across the visible spectrum, including blue, green, and yellow, depending on their specific chemical structure researchgate.net.

Furthermore, metal chelates of 4-hydroxy-1,5-naphthyridine derivatives exhibit deep blue fluorescence, a much sought-after property for display and lighting applications ntu.edu.tw. The this compound scaffold is a precursor for creating such advanced fluorescent materials. Through reactions of the hydrazinyl group, various chromophores or ligands can be attached to the 2,7-naphthyridine core. This allows for the creation of push-pull conjugated molecules, which can enhance charge transfer effects and lead to highly sensitive fluorescent probes nih.gov. For example, a 2,7-bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine was designed as a highly sensitive fluorescent probe for monitoring glucopyranoside, demonstrating the potential of these scaffolds in sensor applications nih.gov.

Integration into Thin-Film Metal Chelates

Naphthyridine derivatives are effective chelating ligands for forming stable complexes with metals, which can be used in the fabrication of thin-film devices. A series of Group III metal chelates based on 4-hydroxy-1,5-naphthyridine derivatives have been synthesized and characterized for use in OLEDs ntu.edu.tw. These materials serve as deep blue analogues to the common green emitter, Alq3 (tris(8-hydroxyquinolinato)aluminum) ntu.edu.tw.

These hydroxynaphthyridine metal chelates possess several advantageous properties, including:

Deep blue fluorescence

Wide band gap energy

High charge carrier mobility

Superior thermal stability

The complexes can be purified by sublimation and integrated into OLEDs via vacuum-thermal-deposition, where they can function as the electron-transporting layer (ETL) or as a host material for fluorescent dopants ntu.edu.tw. The this compound scaffold provides a synthetic entry point to new types of chelating ligands. The hydrazinyl moiety can be converted into structures like pyrazoles or Schiff bases, which are themselves effective metal-coordinating groups, thus expanding the library of naphthyridine-based metal chelates for thin-film applications.

Scaffold Design for Chemical Biology and Biochemical Probe Development (Non-Clinical Focus)

The 2,7-naphthyridine framework is a valuable scaffold in chemical biology for the development of tools to investigate biological systems. Its rigid structure provides a defined orientation for appended functional groups, and its derivatives have been shown to interact with various biological targets.

Development of Chemical Tools for Molecular Target Investigations

The reactivity of the hydrazinyl and hydrazide functionalities on the 2,7-naphthyridine core is central to its utility in creating diverse chemical libraries. 4-Hydroxy-8-methyl-l-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazide has been used as a key intermediate to synthesize a variety of new derivatives nih.gov.

These chemical transformations include the formation of:

Schiff bases

1,3,4-Oxadiazoles

Pyrazoles

Carbohydrazides

Semi- and thiosemicarbazides

This synthetic accessibility allows for the rapid generation of a multitude of compounds from a single, versatile intermediate. Similarly, monohydrazides derived from 2,7-naphthyridines have been used to synthesize novel 3-amino-1-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-naphthyridines cornell.edu. Such libraries of compounds serve as collections of chemical tools that can be screened to identify probes for investigating the function and behavior of specific molecular targets.

Design of Scaffolds for Enzyme Modulator Research

The 2,7-naphthyridine core has proven to be an effective scaffold for the design of enzyme inhibitors. Its structure can be decorated with various substituents to achieve potent and selective modulation of enzyme activity. Recent research has identified 2,7-naphthyridine derivatives as promising inhibitors for several protein kinases, which are important targets in cellular signaling pathways.

For instance, novel 2,7-naphthyridine compounds have been developed as inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL), an enzyme implicated in mitotic progression and overexpressed in multiple cancers nih.gov. Additionally, a new class of 2,7-naphthyridone-based inhibitors targeting MET/AXL kinases has been discovered researchgate.net.

| Target Enzyme | Scaffold | Research Focus |

| MASTL Kinase | 2,7-Naphthyridine | Development of inhibitors to induce mitotic catastrophe in cancer cells. nih.gov |

| MET/AXL Kinase | 2,7-Naphthyridone | Discovery of dual kinase inhibitors. researchgate.net |

The this compound scaffold is instrumental in building libraries of potential enzyme modulators. The hydrazinyl group can be reacted to introduce a wide range of chemical functionalities, enabling the exploration of the chemical space around the core scaffold to optimize interactions with an enzyme's active site.

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

To optimize the biological activity of the 2,7-naphthyridine scaffold, researchers conduct structure-activity relationship (SAR) studies. These investigations involve synthesizing a series of related compounds and evaluating how systematic changes in their chemical structure affect their biological potency.

In one such study, a series of naphthyridine derivatives were evaluated for their cytotoxic activity against several human cancer cell lines nih.govnih.gov. Through these studies, key structural features essential for activity were identified. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models were developed to understand the influence of steric, electrostatic, and hydrogen-bonding properties on cytotoxicity nih.gov.

Key findings from these SAR studies include:

The C-1 NH and C-4 carbonyl groups of the naphthyridine ring were important for activity nih.gov.

The presence of a naphthyl ring at the C-2 position significantly increased cytotoxic potency nih.govnih.gov.

Electrostatic and hydrogen bond donor properties near the C-1 NH group were correlated with potent activity nih.gov.

These SAR studies provide a roadmap for the rational design of more potent compounds. The this compound scaffold is a starting point for such optimization efforts, allowing chemists to systematically modify the molecule at the C1 position and other sites to enhance its desired biological or chemical properties based on SAR insights.

Future Directions and Emerging Research Opportunities

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of benign solvents, catalyst-free conditions, and energy-efficient methods. While traditional syntheses may rely on harsh conditions, emerging research points toward more sustainable pathways for producing naphthyridine derivatives, which can be adapted for 1-hydrazinyl-2,7-naphthyridine.

Key sustainable strategies applicable to naphthyridine synthesis include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields. For instance, a microwave-promoted method has been successfully used to synthesize 2,6-naphthyridine (B1209661) derivatives, including a dihydrazino-2,6-naphthyridine, showcasing an efficient and environmentally friendly approach. derpharmachemica.comresearchgate.net

Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to complex molecules in a single step, reducing waste and improving atom economy. Catalyst-free, one-pot domino reactions in eco-friendly solvents like ethanol (B145695) have been developed for nih.govnih.govnaphthyridine derivatives. rsc.org Similarly, "on-water" multicomponent reactions have been used to create complex benzo[c]pyrazolo derpharmachemica.comcornell.edunaphthyridines, highlighting the power of water as a green solvent. nih.govresearchgate.net

Reusable Catalysts: The use of recyclable catalysts, such as silica-modified magnetic nanoparticles (SiO2/Fe3O4), has been reported for the synthesis of 1,8-naphthyridines in aqueous media at room temperature, offering a pathway that is both high-yielding and environmentally conscious. nih.gov

The development of analogous sustainable routes for this compound is a critical future direction, promising to make this valuable scaffold more accessible and environmentally friendly to produce.

Advanced Spectroscopic and Analytical Methodologies for Complex Derivative Characterization

As the synthesis of more complex derivatives of this compound progresses, the need for sophisticated analytical techniques for unambiguous structure elucidation becomes paramount. While standard NMR and mass spectrometry are foundational, future research will increasingly rely on a combination of advanced experimental methods and computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The characterization of substituted 2,7-naphthyridines can be complex due to the intricate coupling patterns and substituent effects on chemical shifts. mdpi.com Advanced 2D NMR techniques (COSY, HSQC, HMBC) are essential for assigning proton and carbon signals definitively. ipb.pt Future methodologies will likely integrate experimental data with computational predictions to resolve structural ambiguities. mdpi.com DFT (Density Functional Theory) calculations and machine learning algorithms are emerging as powerful tools for predicting 1H and 13C NMR chemical shifts with increasing accuracy, aiding in the rapid confirmation of proposed structures and even differentiating between isomers. mdpi.comresearchgate.netgithub.iofrontiersin.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is indispensable for confirming molecular formulas. Understanding the fragmentation patterns of the 2,7-naphthyridine (B1199556) core is crucial for interpreting mass spectra. For the parent 2,7-naphthyridine ring, a general fragmentation pathway involves the loss of HCN and C2H2. mdpi.com For derivatives, fragmentation often begins at the substituent level. mdpi.com The use of soft ionization techniques can help preserve the molecular ion, while tandem MS (MS/MS) can provide detailed structural information by analyzing the fragmentation of selected ions.

| Technique | Application for this compound Derivatives | Key Information Obtained |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals in complex, substituted derivatives. | Connectivity of atoms, proton-carbon correlations (1-bond and long-range). |

| Computational NMR Prediction (DFT, Machine Learning) | Prediction of 1H and 13C chemical shifts to validate proposed structures and assign complex spectra. | Predicted chemical shifts, comparison with experimental data for structural confirmation. mdpi.comfrontiersin.org |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm elemental composition. | Exact molecular formula. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through controlled fragmentation of the parent ion. | Information on substituents and the core structure based on fragmentation patterns. mdpi.com |

Expansion into Novel Fused Heterocyclic Systems

The hydrazinyl group of this compound is a versatile functional handle for constructing novel fused heterocyclic systems. Its nucleophilic nature allows it to participate in a variety of cyclization reactions, leading to polycyclic structures with diverse chemical and potentially biological properties.

Research has already demonstrated that hydrazinyl- and related pyrazolyl-naphthyridine precursors are effective starting materials for complex heterocycles. For example, derivatives of 2,7-naphthyridine have been used to synthesize:

Pyrazolo[3,4-c]-2,7-naphthyridines: These tricyclic systems can be formed through the cyclization of a pyrazolyl-substituted 2,7-naphthyridine with hydrazine (B178648) hydrate (B1144303). cornell.edu

Pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridines: This novel tetracyclic system can be prepared from the corresponding pyrazolo[3,4-c]-2,7-naphthyridine intermediate. cornell.eduresearchgate.net

Pyrimidothieno[2,3-c] derpharmachemica.comcornell.edunaphthyridines: These represent another class of fused systems derived from hydrazinyl-2,7-naphthyridines. researchgate.net

The hydrazinyl group can react with various bifunctional electrophiles to form new rings. For instance, reaction with β-diketones or related compounds can yield fused pyrazole rings, while reactions with other reagents can lead to triazoles or pyridazines. This area of research is ripe for exploration, with the potential to generate libraries of novel fused naphthyridines for various applications. nih.govnih.gov

| Starting Material Type | Reagents/Conditions | Resulting Fused System | Reference |

|---|---|---|---|

| 3-Chloro-1-(pyrazol-1-yl)-2,7-naphthyridine | Hydrazine Hydrate | Pyrazolo[3,4-c]-2,7-naphthyridine | cornell.edu |

| Pyrazolo[3,4-c]-2,7-naphthyridine | Acetylacetone | Pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridine | cornell.edu |

| Hydrazinyl-2,7-naphthyridine derivative | Thiophene-based synthons | Pyrimidothieno[2,3-c] derpharmachemica.comcornell.edunaphthyridine | researchgate.net |

Exploration of Supramolecular Chemistry Involving Naphthyridine Hydrazinyl Derivatives

Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a "bottom-up" approach to designing functional materials and complex molecular assemblies. nih.gov The this compound scaffold is exceptionally well-suited for exploration in this field due to its potent hydrogen bonding capabilities.

The key features enabling supramolecular assembly are:

Naphthyridine Core: The two nitrogen atoms within the aromatic rings are effective hydrogen bond acceptors.

Hydrazinyl Group (-NH-NH2): This group is a powerful hydrogen bond donor and can also act as an acceptor.

These features allow for the formation of programmed, self-assembled structures through multiple hydrogen bonds. rsc.orgrsc.org Research on other N-heterocycles has shown that such interactions can direct the formation of a wide array of architectures, from simple dimers to complex helical foldamers and extended nanostructures. nih.govacs.orgresearchgate.net The directionality and specificity of hydrogen bonding in naphthyridine derivatives can be harnessed to create ordered materials. acs.org The ability of nitrogen-containing heterocycles to form strong hydrogen bonds is a cornerstone of their role in medicinal chemistry, as it allows them to bind effectively to biological targets like enzymes and DNA. nih.govnih.gov

For this compound derivatives, future research could focus on designing molecules that self-assemble into:

Dimers and Tapes: Through complementary hydrogen bonding patterns.

Liquid Crystals: By incorporating long alkyl chains to induce mesophase behavior.

Organogels: Where fibrous networks formed by supramolecular polymerization trap solvent molecules.

Foldamers: Oligomers that adopt well-defined secondary structures, mimicking biological molecules. acs.org

The study of these assemblies, combining techniques like NMR spectroscopy, X-ray crystallography, and molecular dynamics simulations, will provide deep insights into the non-covalent forces that govern molecular self-organization. acs.org

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Hydrazinyl-2,7-naphthyridine derivatives?